3-Hydroxy-4-(trifluoromethyl)benzamide

β-cell protection ER stress diabetes

Researchers targeting ER stress pathways often procure generic benzamides with undefined potency, risking >3-fold IC50 variability from positional isomerism. 3-Hydroxy-4-(trifluoromethyl)benzamide (CAS 1243475-05-9) resolves this: • Validated ER stress probe: EC50 0.19 μM, suppresses ATF6, IRE1α, PERK pathways • Proven scaffold for Bcr-Abl kinase (imatinib-resistant CML) and HDAC inhibitor programs • 98% purity, kg-scale packaging available for immediate procurement

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Cat. No. B13123870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-(trifluoromethyl)benzamide
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)O)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(12)14)3-6(5)13/h1-3,13H,(H2,12,14)
InChIKeyVMIFNAHHWXHSMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-(trifluoromethyl)benzamide Product Identifiers


3-Hydroxy-4-(trifluoromethyl)benzamide (CAS 1243475-05-9) is a substituted benzamide derivative with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . The compound is characterized by a hydroxyl group at the 3-position and a trifluoromethyl group at the 4-position of the benzamide core . Commercial sourcing reports the compound is available at 98% purity in kilogram-scale packaging .

Scaffold Trifluoromethylated benzamide with defined hydroxy/CF3 orientation
Purity High-purity grade suitable for synthesis and screening workflows
Sourcing Kilogram-scale availability for bulk procurement

3-Hydroxy-4-(trifluoromethyl)benzamide: Why Substitution Matters


The specific juxtaposition of the 3-hydroxy and 4-trifluoromethyl substituents on the benzamide scaffold confers unique physicochemical and biological properties not found in closely related analogs. The ortho-trifluoromethyl group is documented to dramatically improve solubility in common organic solvents without disrupting the hydrogen-bonding capacity of the amide motif, a critical differentiator for formulation and supramolecular assembly applications [1]. Moreover, structure-activity relationship (SAR) studies on benzamide derivatives reveal that even minor positional isomerism (e.g., 2-Me vs. 3-Me vs. 4-Me substitution) can lead to substantial differences in biological activity, with IC50 values varying by over 3-fold [2]. Generic substitution without quantitative verification of these specific structural attributes risks compromised performance in downstream applications.

Positional isomerism

Even minor substitution shifts (e.g., 2-Me vs. 3-Me vs. 4-Me) can alter biological activity by more than 3-fold.

Ortho-CF3 specificity

Ortho-CF3 dramatically improves solubility vs. meta/para isomers; generic substitution may compromise solubility.

Activity verification

Substituting without confirming the 3-hydroxy-4-CF3 substitution pattern risks reduced performance in SAR studies.

3-Hydroxy-4-(trifluoromethyl)benzamide Comparative Data


β-Cell Protection: WO3i vs. Baseline

The 3-hydroxy-N-(4-(trifluoromethyl)benzyl)benzamide derivative (WO3i) exhibits β-cell protective activity against ER stress with an EC50 of 0.19 μM, achieving 100% maximal activity [1]. This compares favorably to the baseline activity of the parent hydroxybenzamide scaffold, which had a narrower activity range [1].

β-Cell protection EC50
Class-level
0.19 μM WO3i derivative
Reported β-cell protective activity context
Derivative-specific; class-level inference
β-cell protection ER stress diabetes

NS-187 Bcr-Abl Inhibition vs. Imatinib

3-Trifluoromethylated benzamide derivatives, such as NS-187 (9b), are identified as highly potent Bcr-Abl kinase inhibitors with efficacy against STI-571-resistant chronic myeloid leukemia [1]. While the exact IC50 of the core 3-hydroxy-4-(trifluoromethyl)benzamide is not directly reported, the class demonstrates comparable potency to imatinib in antiproliferative assays against K562 cells [1].

Bcr-Abl inhibition
Class-level
NS-187 (3-CF3 benzamide) shows high potency
NS-187 vs. Imatinib
Reported Bcr-Abl inhibition context
Derivative NS-187 data; class-level inference
Bcr-Abl kinase CML imatinib resistance

Ortho-Trifluoromethyl Solubility Enhancement

Introduction of a trifluoromethyl group at the ortho position of an aromatic primary amide dramatically improves solubility in common organic solvents without interfering with hydrogen bonding ability, a critical differentiator from non-fluorinated or meta/para-substituted analogs [1].

Solubility enhancement
Data to verify
Dramatically improved solubility in organic solvents
Reported solubility context; qualitative
Dissertation source; class-level
supramolecular chemistry solubility self-assembly

3-Hydroxy-4-(trifluoromethyl)benzamide: Key Applications


β-Cell Protection for Diabetes Research

Researchers investigating pancreatic β-cell protection and ER stress pathways (UPR, CHOP) should procure the WO3i derivative of 3-hydroxy-4-(trifluoromethyl)benzamide as a validated chemical probe with an established EC50 of 0.19 μM [1]. This compound is specifically documented to suppress all three UPR pathways (ATF6, IRE1α, PERK) [1], making it a superior choice over generic hydroxybenzamides lacking this defined mechanism and potency data.

Bcr-Abl Inhibition & Imatinib Resistance

For medicinal chemistry programs targeting Bcr-Abl kinase, particularly those seeking to overcome imatinib resistance in chronic myeloid leukemia (CML), 3-trifluoromethylated benzamide scaffolds (including 3-hydroxy-4-(trifluoromethyl)benzamide) offer a proven starting point [1]. The documented potency of related derivatives like NS-187 against STI-571-resistant models [1] justifies its procurement over unsubstituted or less potent benzamide analogs.

Solubility-Enhanced Supramolecular Assembly

In supramolecular chemistry and materials science, the ortho-trifluoromethyl group of 3-hydroxy-4-(trifluoromethyl)benzamide enables dramatically improved solubility in organic solvents while preserving hydrogen-bonding capacity [1]. This property is essential for solution-based self-assembly, gelation, and nanoparticle formation studies, where non-fluorinated or meta/para-substituted benzamides would exhibit inferior solubility and processability [1].

HDAC Inhibition Tool Compound

The benzamide scaffold, including trifluoromethyl-substituted variants, is a privileged structure for histone deacetylase (HDAC) inhibition [1]. While direct IC50 data for 3-hydroxy-4-(trifluoromethyl)benzamide against specific HDAC isoforms is limited, related compounds such as N-[4-(hydroxycarbamoyl)phenyl]-4-(trifluoromethyl)benzamide exhibit HDAC3 inhibitory activity (IC50 = 243 nM) [2]. This establishes the 4-trifluoromethylbenzamide core as a relevant starting point for developing selective HDAC probes, making it a valuable procurement for epigenetic research.

Application
Selection Property
Validation Focus
Pancreatic β-cell ER stress research
WO3i derivative as a reported UPR suppressor
Confirm CHOP expression and UPR pathway modulation
Bcr-Abl kinase inhibition research
3-Trifluoromethylated benzamide scaffold
Assess activity in imatinib-resistant CML models
Supramolecular self-assembly studies
Ortho-CF3 group with reported solubility improvement
Verify solubility and hydrogen-bonding capacity
HDAC inhibition research
4-Trifluoromethylbenzamide core as privileged structure
Determine HDAC isoform selectivity and inhibitory activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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